molecular formula C11H12N2O3 B12911991 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one CAS No. 61378-85-6

2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one

Cat. No.: B12911991
CAS No.: 61378-85-6
M. Wt: 220.22 g/mol
InChI Key: PBZJXCXWIUZEEO-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative featuring a furan ring at the 2-position, a 2-hydroxyethyl group at the 5-position, and a methyl group at the 6-position. Pyrimidine derivatives are widely studied for their biological activities, including antifungal, anticancer, and antioxidant properties .

Properties

CAS No.

61378-85-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(furan-2-yl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H12N2O3/c1-7-8(4-5-14)11(15)13-10(12-7)9-3-2-6-16-9/h2-3,6,14H,4-5H2,1H3,(H,12,13,15)

InChI Key

PBZJXCXWIUZEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CO2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one typically involves the condensation of furan derivatives with pyrimidine precursors under controlled conditions. One common method involves the use of a furan-2-carbaldehyde and a pyrimidine derivative in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.

Major Products Formed

    Oxidation: Formation of 2-(Furan-2-yl)-5-(2-oxoethyl)-6-methylpyrimidin-4(1H)-one.

    Reduction: Formation of 2-(Tetrahydrofuran-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The furan ring in the target compound may confer better metabolic stability compared to chlorophenyl analogs but lower lipophilicity .
  • The 2-hydroxyethyl group likely enhances water solubility, a critical factor in bioavailability compared to acetyl or methoxy substituents .

Target Compound

While direct synthesis details are unavailable in the evidence, analogous pyrimidines are synthesized via:

  • Claisen-Schmidt condensation : Used for introducing aldehyde substituents .
  • Cyclization reactions : Common for forming the pyrimidine core .
  • Satos fusion : Employed to incorporate heterocyclic moieties (e.g., furan) .

Comparison with Analogs

  • 2-(4-Chlorophenyl) analog : Synthesized via nucleophilic substitution of chlorophenyl groups onto the pyrimidine core .
  • Thiazole-furan hybrids : Prepared via hydrazone formation between furan aldehydes and thiazole hydrazines .

Antifungal Activity

  • 2-(4-Chlorophenyl) analog: No activity data, but chlorophenyl groups in other studies (e.g., ) correlate with MICs of 35–40 µg/mL .
  • Thiazole-furan hybrids : Exhibit moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

  • Target compound : Unreported, but the hydroxyethyl group may reduce cytotoxicity compared to chlorophenyl or nitro groups .
  • Thiazole-furan hybrids: Demonstrate IC₅₀ = 125 µg/mL against MCF-7 cells, with low toxicity to normal NIH/3T3 cells (IC₅₀ > 500 µg/mL) .

Physicochemical Properties

  • Melting Point: Analogous dihydropyrimidinones (e.g., 4b in ) melt at 234°C, suggesting the target compound may have a similar range .
  • Solubility : The hydroxyethyl group likely improves aqueous solubility compared to methylsulfanyl or acetylated analogs .
  • Spectroscopic Data : Expected IR peaks for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups, consistent with analogs .

Biological Activity

2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure

The chemical structure of 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one can be represented as follows:

Chemical Formula C11H12N2O3\text{Chemical Formula C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one. In a study focusing on the inhibition of SARS-CoV-2 main protease (Mpro), compounds structurally related to this pyrimidine exhibited promising inhibitory effects. For instance, derivatives with similar functional groups showed IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating that modifications in the structure can significantly enhance antiviral activity .

Antibacterial Activity

The antibacterial properties of furan-containing compounds have been documented extensively. A related study demonstrated that certain furan derivatives possess significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 1 μg/mL, suggesting strong antibacterial potential .

Anticancer Activity

Research has also indicated that pyrimidine derivatives can exhibit anticancer properties. For example, compounds similar to 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in cancer cells, leading to significant reductions in cell viability at concentrations above 10 μM .

Case Study 1: SARS-CoV-2 Inhibition

A notable case study involved the screening of a library of pyrimidine derivatives for their ability to inhibit the SARS-CoV-2 main protease. The study identified several potent inhibitors with IC50 values below 10 μM. Structural modifications were shown to enhance binding affinity and selectivity for the target enzyme, emphasizing the importance of the furan moiety in achieving desired biological activity .

Case Study 2: Antibacterial Screening

In another study, a series of furan-based compounds were synthesized and tested against various bacterial strains. The results indicated that compounds with hydroxyl and methyl substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts. The study concluded that the presence of specific functional groups significantly influences the biological efficacy of these compounds .

Research Findings Summary Table

Activity IC50/MIC Values Reference
Antiviral (SARS-CoV-2 Mpro)1.55 - 10.76 μM
Antibacterial (Staphylococcus aureus)≤ 1 μg/mL
Anticancer (various cell lines)>10 μM (cytotoxic)

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